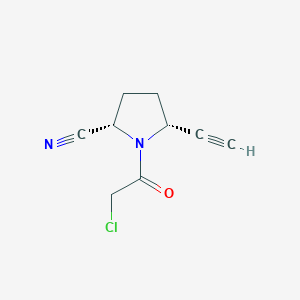![molecular formula C17H11N3 B1612610 4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile CAS No. 28487-61-8](/img/structure/B1612610.png)
4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile
Overview
Description
4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile is an organic compound with the molecular formula C17H11N3 and a molecular weight of 257.29 g/mol . This compound is characterized by the presence of two cyanophenyl groups attached to an ethyl chain, which is further connected to a benzonitrile moiety. It is a white crystalline solid with a density of 1.25 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 4-cyanophenylacetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Primary amines.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s nitrile groups can form hydrogen bonds and other non-covalent interactions with amino acid residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dicyanobiphenyl: Similar structure but lacks the ethyl chain connecting the cyanophenyl groups.
4-Cyanobenzonitrile: Contains only one cyanophenyl group attached to a benzonitrile moiety.
4-Cyanophenylacetonitrile: Similar structure but lacks the second cyanophenyl group.
Uniqueness
4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile is unique due to the presence of two cyanophenyl groups connected by an ethyl chain, which imparts distinct chemical and physical properties. This structural feature allows for versatile chemical modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
4-[2-cyano-2-(4-cyanophenyl)ethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3/c18-10-14-3-1-13(2-4-14)9-17(12-20)16-7-5-15(11-19)6-8-16/h1-8,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSUCJJIYBEUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586160 | |
| Record name | 4,4'-(1-Cyanoethane-1,2-diyl)dibenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28487-61-8 | |
| Record name | 4,4'-(1-Cyanoethane-1,2-diyl)dibenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-2,5-dihydro-1H-pyrrole](/img/structure/B1612536.png)




rhodium(I) hexafluorophosphate](/img/structure/B1612547.png)



